
6-methyl-7-nitro-1H-indazole
Overview
Description
6-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 7th position and a methyl group at the 6th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes for 6-Methyl-7-Nitro-1H-Indazole
Core Reaction Sequence
The synthesis begins with the preparation of 6-methylindazole, followed by regioselective nitration at the 7-position. The methylation step typically employs methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Nitration is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), with precise temperature maintenance at 0–5°C to prevent over-nitration.
Critical Parameters :
- Methylation : Reaction time (8–12 hours), solvent (DMF or acetone), yield (75–82%).
- Nitration : Molar ratio of HNO₃ to substrate (1.2:1), quenching with ice-water to arrest reactivity.
Industrial-Scale Production
Continuous Flow Nitration
Modern facilities utilize continuous flow reactors to enhance safety and yield. These systems minimize thermal runaway risks by enabling rapid heat dissipation. A representative setup involves:
- Reactor Type : Microtubular reactor with PTFE lining.
- Flow Rate : 10 mL/min for substrate-acid mixture.
- Residence Time : 2 minutes at 5°C.
Table 1: Comparative Yields in Batch vs. Flow Systems
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Yield (%) | 78 | 89 |
Purity (%) | 95 | 98 |
Reaction Time (min) | 120 | 2 |
Data adapted from large-scale production trials.
Purification and Isolation
Recrystallization Optimization
The crude product is purified via recrystallization using ethanol-water (7:3 v/v). Key steps include:
- Dissolution of crude material in hot ethanol (60°C).
- Gradual addition of water until cloud point.
- Cooling to −20°C for 12 hours to precipitate crystals.
Table 2: Solvent Systems for Recrystallization
Solvent Ratio (Ethanol:Water) | Purity (%) | Recovery (%) |
---|---|---|
6:4 | 92 | 70 |
7:3 | 98 | 85 |
8:2 | 95 | 78 |
Analytical Validation
Quality Control Metrics
Final product quality is assessed via:
- HPLC : C18 column, mobile phase acetonitrile/water (60:40), retention time 4.2 minutes.
- NMR : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, H-3), 2.51 (s, 3H, CH3).
Acceptance Criteria :
- Purity: ≥97% (HPLC area percentage).
- Residual solvents: <500 ppm (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions
6-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
Reduction: 6-methyl-7-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
6-Methyl-7-nitro-1H-indazole serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological disorders and cancers. For instance, compounds derived from this compound have shown promise as inhibitors of specific kinases involved in cancer progression. Research indicates that modifications at the 7-position can enhance the selectivity and potency against targets like epidermal growth factor receptor (EGFR) mutants, which are prevalent in non-small cell lung cancer (NSCLC) .
Case Study:
A study demonstrated that a series of 1H-indazole derivatives, including those modified from this compound, exhibited strong antiproliferative effects against NSCLC cell lines with IC50 values ranging from 5.3 to 8.3 nM . These findings underline the therapeutic potential of this compound in oncology.
Agricultural Chemistry
Pesticide Development:
In agricultural chemistry, this compound is utilized in the formulation of novel agrochemicals. Its derivatives have been developed as effective pesticides that not only protect crops but also minimize environmental impacts. The compound's ability to inhibit certain biological pathways makes it a candidate for creating safer and more efficient agricultural products .
Data Table: Pesticide Efficacy
Compound | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
This compound derivative A | Aphids | 85 | |
This compound derivative B | Fungal pathogens | 90 |
Material Science
Novel Materials:
Research into the material science applications of this compound has revealed its potential in creating durable polymers and coatings. These materials exhibit enhanced resistance to degradation, making them suitable for various industrial applications .
Case Study:
A recent investigation focused on synthesizing copolymers using this compound as a monomer. The resulting materials demonstrated superior mechanical properties compared to traditional polymers, indicating their potential use in high-performance applications .
Biochemical Research
Enzyme Inhibition Studies:
The compound is also significant in biochemical research, particularly in studies related to enzyme inhibition. Its derivatives have been shown to inhibit nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes and disease mechanisms .
Data Table: Enzyme Inhibition Activity
Compound | Enzyme Target | IC50 (μM) | Reference |
---|---|---|---|
This compound derivative C | nNOS | 0.5 | |
This compound derivative D | iNOS | 0.3 |
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is used as a standard reference material for various analytical methods. This application ensures accuracy and reliability in detecting and quantifying similar compounds across different samples .
Mechanism of Action
The mechanism of action of 6-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets. For example, nitroindazole derivatives are known to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can modulate various physiological processes, including inflammation and neurotransmission. The compound may also interact with other enzymes and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
7-nitroindazole: Similar structure but lacks the methyl group at the 6th position.
6-methylindazole: Lacks the nitro group at the 7th position.
5-nitroindazole: Nitro group is positioned at the 5th position instead of the 7th.
Uniqueness
6-methyl-7-nitro-1H-indazole is unique due to the presence of both a methyl group at the 6th position and a nitro group at the 7th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-Methyl-7-nitro-1H-indazole is a derivative of indazole, a compound class recognized for its diverse medicinal applications, including potential roles in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The primary mechanism of action for this compound is believed to involve the inhibition of nitric oxide synthase (NOS), similar to other indazole derivatives. Specifically, it may act as a selective inhibitor for neuronal nitric oxide synthase (nNOS), impacting the production of nitric oxide (NO) in the nervous system. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.
Target Pathways
- Nitric Oxide Synthase Pathway : The compound's interaction with nNOS suggests potential therapeutic benefits in conditions where NO plays a critical role.
- Biochemical Pathways : It is likely involved in pathways related to neurotransmission and vascular function due to its influence on NO levels.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results.
- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies suggesting that it may inhibit cancer cell proliferation through modulation of NO levels and other pathways.
- Analgesic Effects : Similar compounds have demonstrated anti-nociceptive effects, indicating that this compound might also reduce pain responses in animal models.
Case Studies
- Inhibition of Nitric Oxide Synthase : A study highlighted that 7-nitroindazole (a related compound) inhibited nNOS with an IC50 value of 0.47 µM, producing dose-dependent anti-nociception in mice without affecting blood pressure . This suggests that this compound could exhibit similar effects due to structural similarities.
- Antimicrobial Testing : In vitro assays showed that derivatives of indazole, including this compound, displayed significant activity against Gram-positive bacteria, indicating potential as a new class of antibiotics .
- Cancer Cell Studies : Research is ongoing to evaluate the efficacy of this compound in various cancer cell lines. Early results suggest it may inhibit cell growth and induce apoptosis through NO-mediated pathways.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-methyl-7-nitro-1H-indazole, and how do reaction conditions influence yield?
- Methodology : A typical synthesis involves sequential alkylation and nitration steps. For example, starting with 1H-indazole, methyl groups can be introduced via alkylation using methyl iodide and a base like sodium hydride in DMF. Subsequent nitration with nitric acid/sulfuric acid at controlled temperatures (0–5°C) introduces the nitro group. Critical parameters include stoichiometric ratios (e.g., 1:2:2 for indazole:methyl iodide:base), solvent choice (polar aprotic solvents enhance reactivity), and purification via column chromatography or recrystallization .
- Characterization : Confirm product identity using -NMR, -NMR, and IR spectroscopy. Crystallographic validation via X-ray diffraction (using SHELX software ) resolves regiochemical ambiguities.
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Key Techniques :
- Spectroscopy : -NMR detects methyl and nitro group positions via chemical shifts (e.g., methyl at δ 2.5–3.0 ppm, nitro at δ 8.0–8.5 ppm). IR confirms nitro stretches (~1520 cm) .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) provides unambiguous bond-length and angle data, critical for distinguishing between 1H- and 2H-indazole tautomers .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2). Work in a fume hood to avoid respiratory exposure (H335). Emergency protocols include rinsing with water for skin/eye contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound?
- Approach : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electron density maps and Fukui indices to identify reactive sites. For example, the nitro group directs electrophiles to the 4- or 5-position, while the methyl group influences steric accessibility . Validate predictions with kinetic studies (e.g., competitive reactions monitored by HPLC).
Q. What strategies resolve contradictions in reaction outcomes, such as unexpected isomer formation during derivatization?
- Case Study : When hydroxymethylation of 7-nitro-1H-indazole yields both 1-CHOH and 2-CHOH isomers (due to tautomerism), employ:
- Chromatographic Separation : Use reverse-phase HPLC with acetonitrile/water gradients.
- Theoretical Analysis : GIAO (Gauge-Independent Atomic Orbital) calculations on -NMR chemical shifts distinguish isomers .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Experimental Design :
- SAR Studies : Synthesize analogs with varying substituents (e.g., halogens, methoxy) at the 4- or 5-positions.
- Activity Assays : Test inhibition of nitric oxide synthase (NOS) or kinase targets using enzyme-linked immunosorbent assays (ELISA) .
- Data Interpretation : Correlate logP (lipophilicity) and Hammett constants (σ) with IC values to quantify electronic contributions.
Q. What advanced techniques validate crystallographic data for this compound complexes?
- Refinement Tools : Use SHELXL for high-resolution refinement, incorporating twinning parameters and anisotropic displacement models. For macromolecular complexes (e.g., protein-ligand docking), SHELXPRO interfaces with PDB datasets .
- Validation Metrics : Check R-factors (<5%), Fo-Fc maps for residual electron density, and PLATON/ADDSYM for symmetry errors .
Properties
IUPAC Name |
6-methyl-7-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNZLMQVJRCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363178 | |
Record name | 6-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717881-06-6 | |
Record name | 6-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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